molecular formula C20H14O2 B1244146 Benzo[a]pyrene-cis-7,8-dihydrodiol

Benzo[a]pyrene-cis-7,8-dihydrodiol

Cat. No. B1244146
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-cis-7,8-dihydrodiol is a member of pyrenes.

Scientific Research Applications

Carcinogenic Properties and Mutagenic Effects

Benzo[a]pyrene-cis-7,8-dihydrodiol has been extensively studied for its role in carcinogenesis and mutagenesis. It has been identified as a potent initiator of tumours in mouse skin and is almost as active as benzo[a]pyrene itself in this capacity. The 7,8-dihydrodiol is also known for its high reactivity and mutagenic properties when interacting with DNA and RNA, showing a high level of stereoselectivity in these interactions. This compound is a key intermediate in the conversion of benzo[a]pyrene to the highly potent mutagen and carcinogen benzo[a]pyrene diol epoxide, emphasizing its significance in the field of carcinogenic research (Macnab et al., 1976); (Koreeda et al., 1978).

Metabolic Pathways and Enzymatic Interactions

Research has delved into the metabolism of Benzo[a]pyrene-cis-7,8-dihydrodiol, revealing insights into its metabolic pathways and enzymatic interactions. It is metabolized by the rat liver monooxygenase system into diastereomeric epoxides, which are highly reactive and toxic. This understanding is crucial for comprehending the biological mechanisms of polycyclic aromatic hydrocarbon activation and the formation of carcinogenic compounds (Thakker et al., 1978).

Environmental Impacts and Microbial Degradation

Studies have also focused on the environmental impacts of Benzo[a]pyrene-cis-7,8-dihydrodiol, particularly its degradation by microorganisms like Mycobacterium vanbaalenii PYR-1. This bacterium oxidizes Benzo[a]pyrene-cis-7,8-dihydrodiol with dioxygenases and monooxygenases, offering insights into potential bioremediation strategies for environmental pollutants (Moody et al., 2004).

Role in Human and Animal Health

The compound's impact on human and animal health has been a significant area of research. For instance, studies on human skin have revealed variations in the stereoselective metabolism of Benzo[a]pyrene-cis-7,8-dihydrodiol, which could be important in determining individual susceptibility to carcinogenesis caused by polycyclic aromatic hydrocarbons (Hall & Grover, 1988).

properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7R,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1

InChI Key

YDXRLMMGARHIIC-FXAWDEMLSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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